di-p-Toluoyl-L-tartaric acid
Overview
Description
Synthesis Analysis
The synthesis of DTTA involves multiple steps starting from basic raw materials. L-tartaric acid is reacted with p-toluoyl chloride under specific conditions to yield DTTA. The optimization of reaction conditions such as reaction time, the amount of p-toluoyl chloride, and the hydrolysis system is crucial for achieving high yields. For example, using p-methoxy benzoic acid, dichloro sulfoxide, and L-tartaric acid as starting materials, the synthesis process includes acyl chloride reaction, esterification, anhydridization, and hydrolysis steps, with the total yield of the target product reaching up to 88.0% under optimized conditions (Li Zhi-cheng, 2011).
Molecular Structure Analysis
DTTA's molecular structure is characterized by its coordination polymers when reacted with lanthanide ions. X-ray crystallographic analysis reveals two-dimensional network structures in which the lanthanide ions are bridged by the carboxylate groups of DTTA in unique coordinated modes. These structures demonstrate significant luminescent properties, making DTTA an interesting subject for material science research (Wanying Niu et al., 2016).
Chemical Reactions and Properties
DTTA acts as a resolving agent in the separation of enantiomers through the formation of diastereomeric salts. Its effectiveness has been demonstrated in various resolution processes, highlighting its stability and productivity. For instance, di-p-toluoyl-l-tartaric acid was found to be a practical resolving agent in the resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate for chiral pharmaceuticals (R. Ogawa et al., 2008).
Physical Properties Analysis
The physical properties of DTTA, such as melting point, solubility, and crystal structure, are influenced by its molecular arrangement and the nature of its interactions with other substances. The inclusion ability and hydrogen-bonding networks of DTTA with various substances have been thoroughly investigated, providing insights into its solubility and crystallization behaviors (K. Kodama et al., 2016).
Chemical Properties Analysis
The chemical properties of DTTA, including its reactivity and interaction with other chemical species, are crucial for its application in synthesis and resolution processes. It has been used as a supramolecular resolving agent, demonstrating the importance of weaker interactions in optical resolutions (H. Simon et al., 2003). Moreover, its ability to form complexes with metals and its application in catalysis further illustrate its versatile chemical behavior.
Scientific Research Applications
Resolving Agent for Racemic Compounds : It serves as an effective resolving agent for racemic compounds like trans-2-benzylaminocyclohexanol, providing high yield and dehydration efficiency (Ogawa, Fujino, Hirayama, & Sakai, 2008). Similarly, it has been used to resolve racemic narwedine into ()-galanthamine in an efficient and diastereoselective manner (Chaplin, Johnson, Paul, & Potter, 1998).
Synthesis of Derivatives : This acid is also used in the synthesis of derivatives like L-(-)-di(p-methoxy)tartaric acid under optimal reaction conditions (Li Zhi-cheng, 2011).
Enantioseparation of Amino Acids : It is involved in the enantioseparation of amino acids, which is crucial for producing pure enantiomers on a large scale (Tan, Luo, & Wang, 2006).
Optical Resolution of Pharmaceuticals : Di-p-Toluoyl-L-tartaric acid plays a significant role in the optical resolution of pharmaceuticals like ()-Tramadol, achieving high chemical and optical purity (Evans, Henshilwood, & O’Rourke, 2001).
Catalyst in Chemical Reactions : It acts as a chiral Bronsted acid catalyst in enantioselective reactions, such as the aza-Friedel-Crafts reaction (Ube, Fukuchi, & Terada, 2010).
Separation of Drug Enantiomers : This acid is used in the separation of drug enantiomers like amlodipine (Jadhav, Nag, Lokhande, & Chandorkar, 2021).
Quantification in Pharmaceuticals : It is utilized in analytical chemistry for quantifying its levels in drugs like Escitalopram oxalate (Kaleemullah, Ahmed, Sharma, & Rajput, 2011).
Preparation of Optically Pure Pharmaceuticals : It is also involved in the preparation of optically pure pharmaceuticals, as demonstrated in the synthesis of (R)- and (S)-Ketamine (Tawar, Patil, Lokhande, & Ner, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885538 | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
di-p-Toluoyl-L-tartaric acid | |
CAS RN |
32634-66-5 | |
Record name | (-)-Di-p-toluoyl-L-tartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32634-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-p-toluoyl-L-tartaric acid, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4M72TU6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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